

thermodynamic properties of 1,2-Dichlorocyclohexane isomers

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Compound of Interest

Compound Name: 1,2-Dichlorocyclohexane

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An In-depth Technical Guide to the Thermodynamic Properties of **1,2-Dichlorocyclohexane** Isomers

Introduction

1,2-Dichlorocyclohexane is a halogenated cyclic hydrocarbon that exists as two primary geometric isomers: **cis-1,2-dichlorocyclohexane** and **trans-1,2-dichlorocyclohexane**. The stereochemistry and conformational behavior of these isomers significantly influence their physical and thermodynamic properties. Due to the flexibility of the cyclohexane ring, both isomers exist as a dynamic equilibrium of chair conformations. Understanding the thermodynamic stability and properties of these various conformers is crucial for applications in organic synthesis, materials science, and computational chemistry.

The trans isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. In contrast, the cis isomer exists as two enantiomeric chair conformations, each with one chlorine atom in an axial position and one in an equatorial position (a,e and e,a).^[1] These conformers rapidly interconvert via a process known as a ring flip, with an energy barrier of approximately 10 kcal/mol.^[2] This guide provides a comprehensive overview of the thermodynamic properties of these isomers, details the experimental and computational methods used for their determination, and visualizes the key conformational equilibria.

Thermodynamic Data of Isomers

The thermodynamic properties of the cis and trans isomers have been determined through a combination of experimental measurements and computational calculations. The following tables summarize key quantitative data available for each isomer.

Table 1: Thermodynamic Properties of trans-1,2-Dichlorocyclohexane

Property	Value	Unit	Source / Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-7.48	kJ/mol	Joback Calculated
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	45.8	kJ/mol	Experimental (at 359 K)[3]
Normal Boiling Point (T_{boil})	193-194	°C	Experimental[4][5]
Normal Melting Point (T_{fus})	-6.1	°C	Experimental[4]
Density (at 25 °C)	1.164	g/mL	Experimental[4][5]

Table 2: Thermodynamic Properties of cis-1,2-Dichlorocyclohexane

Property	Value	Unit	Source / Method
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	45.8	kJ/mol	Experimental (at 379 K)[6]
Normal Boiling Point (T_{boil})	206.9	°C	Experimental[7]
Density	1.14	g/cm ³	Experimental[7]

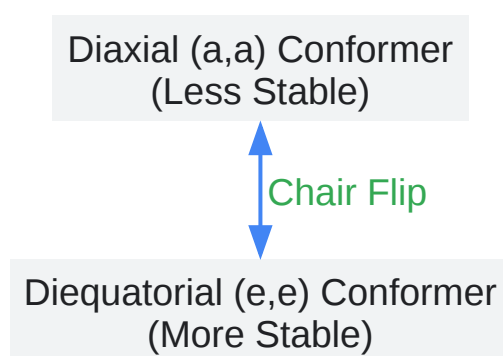
Conformational Analysis and Stability

The relative stability of the different chair conformers is a key aspect of the thermodynamics of **1,2-dichlorocyclohexane**.

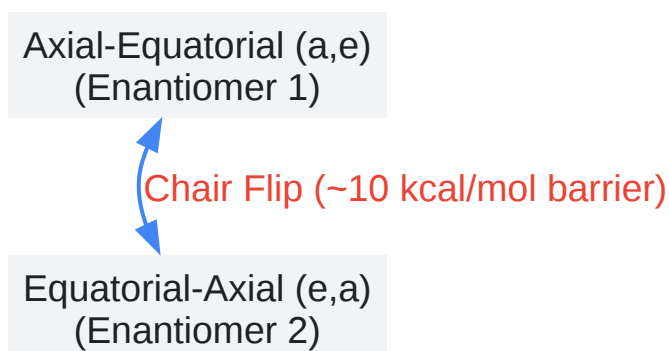
For **trans-1,2-dichlorocyclohexane**, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is attributed to the steric strain that arises from 1,3-diaxial interactions between the large chlorine atoms and the axial hydrogens on the same side of the ring in the diaxial conformation.[8]

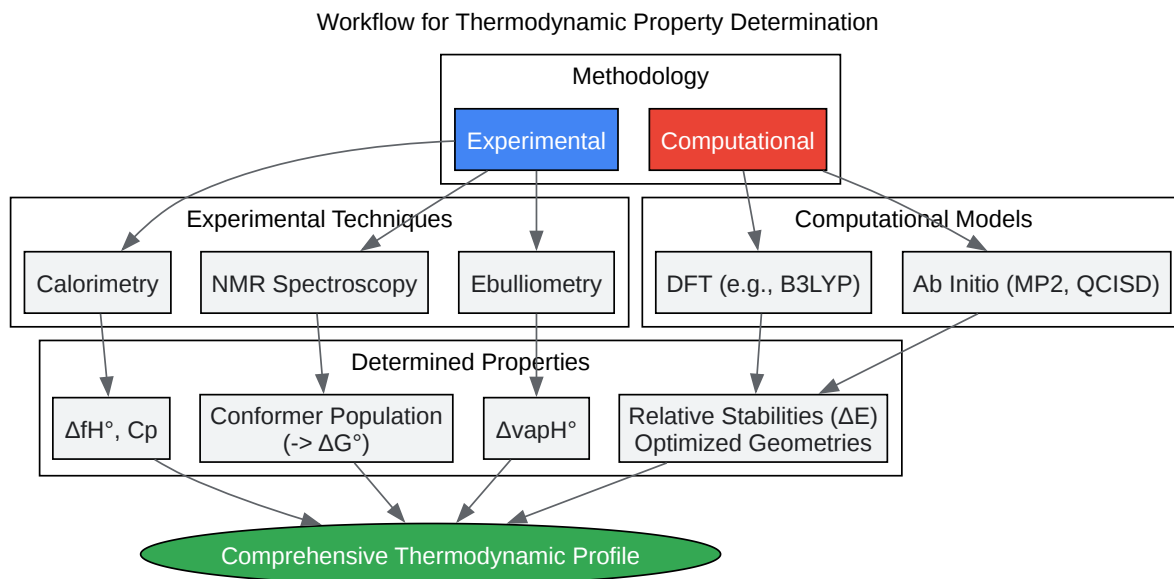
For **cis-1,2-dichlorocyclohexane**, the two chair conformers (axial-equatorial and equatorial-axial) are enantiomers and are therefore of equal energy. The molecule exists as a racemic mixture of these two rapidly interconverting forms.[1] Consequently, **cis-1,2-dichlorocyclohexane** is an achiral meso compound.[1]

Conformational Equilibrium of trans-1,2-Dichlorocyclohexane



Conformational Equilibrium of cis-1,2-Dichlorocyclohexane





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